molecular formula C7H14N2O2 B1451665 Methyl 4-aminopiperidine-1-carboxylate CAS No. 1019351-46-2

Methyl 4-aminopiperidine-1-carboxylate

Cat. No.: B1451665
CAS No.: 1019351-46-2
M. Wt: 158.2 g/mol
InChI Key: KFWGZKDLWYAABS-UHFFFAOYSA-N
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Description

Methyl 4-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl 4-aminopiperidine-1-carboxylate is a type of 4-aminopiperidine drug . The primary targets of this compound are cytochrome P450s, particularly the CYP3A4 isoform . Cytochrome P450s are a group of enzymes responsible for metabolizing many substances in the body, including drugs and toxins .

Mode of Action

The interaction of this compound with its targets involves a process known as N-dealkylation . This reaction is catalyzed by cytochrome P450s and involves the removal of an alkyl group from the nitrogen atom of the compound . The N-dealkylation reaction is a common biotransformation pathway in P450-catalyzed oxygenation reactions .

Biochemical Pathways

The N-dealkylation of this compound by cytochrome P450s is part of the drug metabolism process . This process helps to convert lipophilic compounds into more polar metabolites, which can be more easily excreted from the body . The metabolites produced through this pathway can have different pharmacological activities, which can influence the overall effect of the drug .

Pharmacokinetics

It is known that the compound is extensively metabolized by cytochrome p450s, particularly the cyp3a4 isoform . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its metabolism by cytochrome P450s . The N-dealkylation reaction can lead to the formation of different metabolites, which can have varying effects on the body . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances that can interact with cytochrome P450s, potentially affecting the metabolism of the compound . Additionally, genetic factors, such as polymorphisms in the genes encoding for cytochrome P450 enzymes, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Methyl 4-aminopiperidine-1-carboxylate plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various drugs and endogenous compounds . The interaction with cytochrome P450s, especially CYP3A4, involves the N-dealkylation reaction, where the piperidine moiety is positioned near the heme porphyrin for catalysis . Additionally, this compound can act as a substrate for other phase I drug-metabolizing enzymes, influencing the metabolic pathways of therapeutic agents.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in drug metabolism . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes responsible for metabolic reactions, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, particularly CYP3A4, where it undergoes N-dealkylation . This binding interaction is facilitated by hydrogen bonding with the serine 119 residue of CYP3A4, positioning the piperidine moiety for catalysis . Additionally, this compound can inhibit or activate other enzymes, leading to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression over extended periods . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and alterations in metabolic pathways . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-dealkylation, a common biotransformation pathway catalyzed by CYP3A4 . This reaction involves the removal of an alkyl group from the piperidine moiety, leading to the formation of metabolites that can further participate in metabolic reactions. The interaction with cytochrome P450 enzymes also affects the levels of other metabolites, influencing the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, involving transporter proteins that facilitate its uptake and distribution . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in drug metabolism . The subcellular localization of the compound is essential for its role in biochemical reactions and its overall impact on cellular function.

Properties

IUPAC Name

methyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWGZKDLWYAABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651351
Record name Methyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019351-46-2
Record name Methyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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